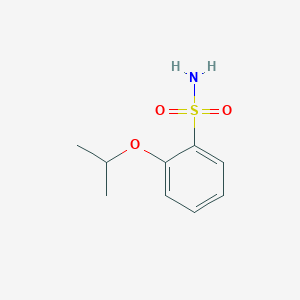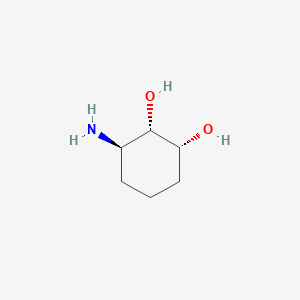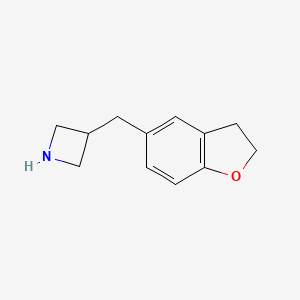![molecular formula C14H13BO4 B13531835 [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its methoxycarbonyl and phenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid typically involves the reaction of phenylboronic acid with methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form boronic esters or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts, to form various substituted aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools for studying enzyme mechanisms and developing enzyme inhibitors .
Medicine: Boronic acids, including this compound, are explored for their potential in drug development. They are used in the design of protease inhibitors, which are important in treating diseases such as cancer and viral infections .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components. Their ability to form stable complexes with diols makes them useful in various applications .
Mechanism of Action
The mechanism of action of [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups such as hydroxyl and amino groups. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of enzymes and inhibits their activity. The compound’s boron atom interacts with the nucleophilic groups, forming a stable complex that prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
[3-(Methoxycarbonyl)phenylboronic acid]: This compound is similar in structure but lacks the phenyl substituent, which affects its reactivity and applications.
[4-Methoxycarbonylphenylboronic acid]: This compound has a methoxycarbonyl group at the para position, which influences its chemical properties and reactivity.
[3-Methoxy-4-(methoxycarbonyl)phenylboronic acid]:
Uniqueness: These substituents influence the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to perform .
Properties
Molecular Formula |
C14H13BO4 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
(3-methoxycarbonyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)13-9-11(15(17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9,17-18H,1H3 |
InChI Key |
SFACXSGTRNEDCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)






